![molecular formula C22H21N3O4S2 B2703877 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325988-23-6](/img/structure/B2703877.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DNTB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques
Synthesis of 2-thionaphthylmethyl Isocyanide : The compound was used in the synthesis of 2-thionaphthylmethyl isocyanide, which provides an attractive route to imidazoles through cyclo-addition followed by desulfurization (Ranganathan & Singh, 1988).
Synthesis of Antitumor Compounds : New derivatives were synthesized for anticancer activity screening, showing potential as new anticancer agents (Horishny et al., 2020).
Biological and Chemical Properties
Cytotoxicity and Psychotropic Activity : Derivatives of the compound exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).
Antineoplastic and Antimonoamineoxidase Properties : Synthesized derivatives demonstrated antineoplastic and antimonoamineoxidase properties, contributing to their potential medicinal applications (Markosyan et al., 2010).
Anticancer Evaluation of Derivatives : Certain derivatives displayed potent cytotoxic activity against human cancer cell lines, indicating their potential as effective anticancer agents (Ravichandiran et al., 2019).
Other Applications
Diuretic and Antihypertensive Agents : Compounds synthesized from the derivative were evaluated for their diuretic and antihypertensive activities, showing potential as medical treatments (Rahman et al., 2014).
Antimicrobial Agents : The derivative was used in the synthesis of new compounds which were screened for antimicrobial activities, indicating their use in treating infections (Sahin et al., 2012).
Mechanism of Action
Target of Action
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as 4-(morpholine-4-sulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .
Mode of Action
The compound interacts with its target, the phosphoinositide 3-kinase, inhibiting its activity . This interaction results in the suppression of the downstream signaling pathways that are activated by PI3K, thereby affecting the cellular functions that PI3K is involved in .
Biochemical Pathways
The primary biochemical pathway affected by N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is the PI3K/AKT signaling pathway . This pathway is involved in regulating various cellular processes such as cell growth, cell cycle entry, cell survival, and angiogenesis . By inhibiting PI3K, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to exhibit diverse biological activities and have been used in various therapeutic areas . The ADME properties of this compound and their impact on its bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide’s action primarily involve the inhibition of cell growth and proliferation due to its inhibitory effect on PI3K . This could potentially lead to the suppression of tumor growth in cancerous cells .
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-21(16-5-8-17(9-6-16)31(27,28)25-11-13-29-14-12-25)24-22-23-20-18-4-2-1-3-15(18)7-10-19(20)30-22/h1-6,8-9H,7,10-14H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARQYKNVITZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2703796.png)
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/no-structure.png)
![7-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B2703799.png)
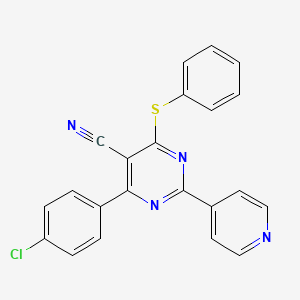
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)
![3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2703803.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopropylacetamide](/img/structure/B2703805.png)
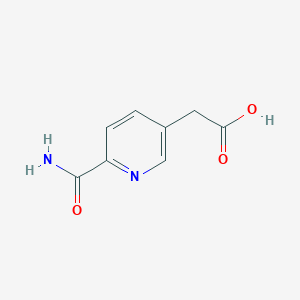
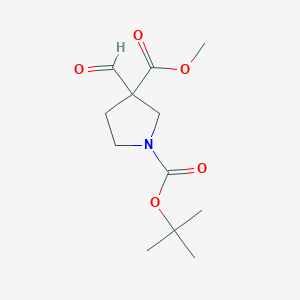
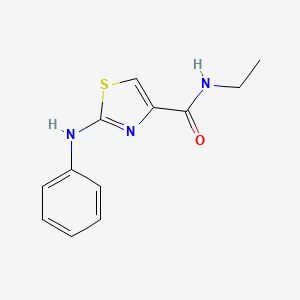
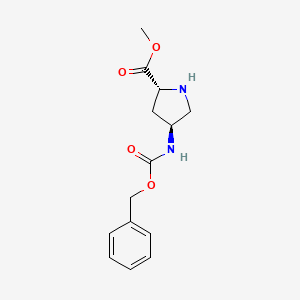
![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)
![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)